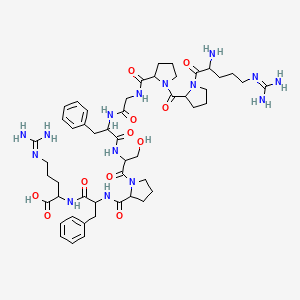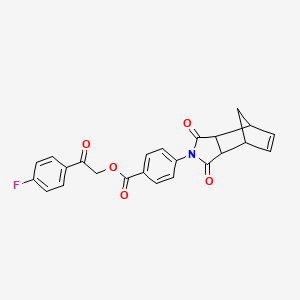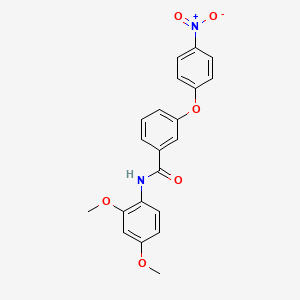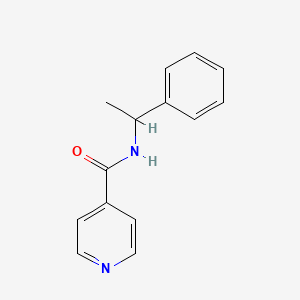
N-(1-Phenyl-ethyl)-isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted at the 4-position with a carboxamide group, and an N-substituent that is a 1-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(1-phenylethyl)pyridine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted carboxamides or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylethyl)pyridine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-(1-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-phenylethyl)piperidine-4-carboxamide
- N-(1-phenylethyl)-2-pyridinecarboxamide
- N-(1-phenylethyl)-3-pyridinecarboxamide
Uniqueness
N-(1-phenylethyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 1-phenylethyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the carboxamide group on the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
2909-34-4 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
N-(1-phenylethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13/h2-11H,1H3,(H,16,17) |
InChI-Schlüssel |
PXAJVLWTDLKLRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=NC=C2 |
Löslichkeit |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B15150129.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)
methanone](/img/structure/B15150131.png)
![N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B15150136.png)
![(3-chlorophenyl)[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15150143.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15150146.png)
![3-{[(2-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15150154.png)
![4-{[(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15150161.png)
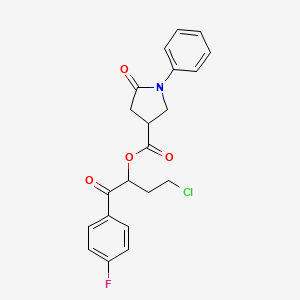
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)
